Pyriftalid addresses the formulation instability and leaching risks common with water-soluble ALS inhibitors like bispyribac-sodium in flooded rice paddies.
Pyriftalid (CAS 135186-78-6) is a highly selective pyrimidinyl(thio)benzoate herbicide that functions as an acetolactate synthase (ALS) inhibitor. Primarily utilized in rice cultivation to control barnyard grass (Echinochloa crus-galli) and other critical weeds, it disrupts the biosynthesis of branched-chain amino acids. Unlike highly water-soluble salt derivatives in its class, pyriftalid is a neutral thio-phthalide compound characterized by extremely low aqueous solubility and low mammalian toxicity [1]. These baseline physicochemical traits make it a strategic active ingredient for suspension concentrates (SC) and wettable powders (WP) where low soil mobility and high target-site retention are required for flooded paddy applications.
Substituting pyriftalid with more common in-class alternatives, such as bispyribac-sodium or pyriminobac-methyl, fundamentally alters formulation requirements and environmental fate. Because bispyribac-sodium is a highly soluble salt (>73,000 mg/L water solubility), it is typically formulated as a soluble liquid (SL) and exhibits higher mobility in aquatic systems [1]. In contrast, pyriftalid’s extreme hydrophobicity (1.8 mg/L solubility) anchors it in the upper soil layers of flooded paddies, minimizing groundwater leaching and altering the root-uptake kinetics [2]. Consequently, generic substitution based solely on the shared ALS-inhibition mechanism will lead to formulation phase separation, unexpected leaching, and potential crop phytotoxicity under field conditions.
Traditional synthesis of pyrimidinylbenzoate herbicides often relies on hazardous catalytic hydrogenation and diazotization. Pyriftalid scale-up has been optimized via a direct nitro-to-mercapto substitution using sodium sulfide and elemental sulfur on 3-nitrophthalic acid. This 5-step route achieves a 68% overall yield with 99.88% purity, eliminating high-pressure hydrogenation and significantly reducing salt waste compared to legacy routes[1].
| Evidence Dimension | Overall synthesis yield and purity |
| Target Compound Data | Pyriftalid: 68% overall yield, 99.88% purity (5 steps via direct mercapto substitution) |
| Comparator Or Baseline | Traditional catalytic hydrogenation/diazotization route |
| Quantified Difference | Elimination of high-pressure steps and reduced salt waste with high final purity |
| Conditions | 5-step synthesis from 3-nitrophthalic acid using Na2S/S |
Bypassing hazardous hydrogenation steps lowers capital equipment costs and improves safety for industrial procurement and toll manufacturing.
Within the pyrimidinyl(thio)benzoate class, salt forms like bispyribac-sodium exhibit extreme water solubility, often exceeding 73,000 mg/L[1]. In contrast, pyriftalid is highly lipophilic with an aqueous solubility of only 1.8 mg/L at 25 °C [2]. This low solubility restricts its mobility in soil profiles, drastically reducing groundwater leaching risk and necessitating different formulation strategies (such as suspension concentrates) compared to soluble liquid benchmarks.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | Pyriftalid: 1.8 mg/L |
| Comparator Or Baseline | Bispyribac-sodium: ~73,300 mg/L |
| Quantified Difference | >40,000-fold reduction in aqueous solubility |
| Conditions | Standard aqueous solubility testing at 25 °C |
The extremely low water solubility dictates formulation selection (favoring SC or WP over SL) and is critical for buyers prioritizing low-leaching environmental profiles in flooded paddy applications.
Pyriftalid demonstrates high compatibility and synergistic efficacy when formulated with sulfonylureas like bensulfuron-methyl. In field trials targeting complex weed populations, the combination of pyriftalid + bensulfuron-methyl (at 450-900 ml/ha) reduced total weed dry matter to 1.84 g/m² at 30 days after transplanting (DAT), achieving up to 67.8% dry matter accumulation reduction compared to the weedy check[1]. This performance matches or exceeds more complex multi-active baseline treatments.
| Evidence Dimension | Total weed dry matter at 30 DAT |
| Target Compound Data | Pyriftalid + bensulfuron-methyl: 1.84 g/m² |
| Comparator Or Baseline | Weedy check (high infestation baseline) |
| Quantified Difference | Up to 67.8% reduction in weed dry matter accumulation |
| Conditions | Transplanted rice field trials, evaluated at 30, 45, and 60 DAT |
High efficacy in standard tank mixes ensures that procurement of pyriftalid translates directly into competitive, broad-spectrum commercial formulations without requiring novel adjuvants.
Because of its extremely low aqueous solubility (1.8 mg/L), pyriftalid is the optimal choice for developing stable suspension concentrates (SC) and wettable powders (WP). Buyers formulating for tropical or high-rainfall environments should procure pyriftalid over bispyribac-sodium to prevent active ingredient washout and ensure prolonged surface retention [1].
For toll manufacturers and synthesis CROs, pyriftalid offers a distinct process chemistry advantage. Its core can be synthesized via direct nitro-to-mercapto substitution using sodium sulfide, avoiding the high-pressure catalytic hydrogenation and hazardous diazotization steps required for older pyrimidinylbenzoates. This makes it a preferred target for facilities looking to minimize capital equipment costs and salt waste[2].
Pyriftalid is highly suited for procurement by formulators creating broad-spectrum, multi-active products. Quantitative field data demonstrates that when combined with sulfonylureas like bensulfuron-methyl, pyriftalid achieves up to 67.8% reduction in weed dry matter, making it an ideal anchor active ingredient for targeting resistant Echinochloa crus-galli in direct-seeded or transplanted rice[3].
Health Hazard;Environmental Hazard